molecular formula C22H23N3O B541900 N-Methyl-N''-(6-phenethyloxy-biphenyl-3-yl)-guanidine

N-Methyl-N''-(6-phenethyloxy-biphenyl-3-yl)-guanidine

Cat. No. B541900
M. Wt: 345.4 g/mol
InChI Key: QXDMVRPQHNFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RPR121154 is a non peptidic C5a receptor antagonist.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of chiral guanidines and derived guanidinium salts, involving N-methyl-N-(1-phenethyl)-amino group, has been explored. These compounds display intriguing structures with the presence of rotamers in solution, hinting at potential applications in stereochemistry and molecular design (Castiglia et al., 2012).

Biological Activities

  • A study on N-(4-methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine revealed weak herbicidal activity, indicating potential agricultural applications (Feng-qi He et al., 2006).
  • Research involving methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides demonstrated anti-influenza activity, suggesting medical applications in antiviral therapies (Yong-Hua Liu & L. Cao, 2008).

Chemical Modifications and Receptor Selectivity

  • N-methylation, N-alkylation, or N-acylation of the guanidine group in specific compounds, such as integrin ligands, has been used to modify receptor subtype specificity. This suggests a role in developing more targeted pharmaceuticals (Kapp et al., 2016).

Catalytic Properties

  • Bis-guanidine ligands have been synthesized for biomimetic coordination chemistry, offering a range of substitutional flexibility within the guanidine residues. This research is significant for developing new catalysts and understanding biological catalysis (Herres‐Pawlis et al., 2005).

Methylation Effects

  • Studies on the methylation of deoxyribonucleic acid (DNA) in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine have provided insights into cellular processes and DNA interactions, which are crucial for understanding mutagenesis and carcinogenesis (Lawley & Thatcher, 1970).

properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

2-methyl-1-[3-phenyl-4-(2-phenylethoxy)phenyl]guanidine

InChI

InChI=1S/C22H23N3O/c1-24-22(23)25-19-12-13-21(20(16-19)18-10-6-3-7-11-18)26-15-14-17-8-4-2-5-9-17/h2-13,16H,14-15H2,1H3,(H3,23,24,25)

InChI Key

QXDMVRPQHNFBSZ-UHFFFAOYSA-N

SMILES

N/C(NC1=CC=C(OCCC2=CC=CC=C2)C(C3=CC=CC=C3)=C1)=N\C

Canonical SMILES

CN=C(N)NC1=CC(=C(C=C1)OCCC2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RPR121154;  RPR 121154;  RPR-121154.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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